molecular formula C5H10N4S B13104445 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole

2-Hydrazinyl-5-propyl-1,3,4-thiadiazole

Cat. No.: B13104445
M. Wt: 158.23 g/mol
InChI Key: BGHSKQRWZZJALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-5-propyl-1,3,4-thiadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features a 1,3,4-thiadiazole core, a five-membered aromatic ring known for its diverse biological activities, substituted with a reactive hydrazinyl group at the 2-position and a propyl chain at the 5-position. The 1,3,4-thiadiazole scaffold is a privileged structure in pharmaceutical research. Derivatives of this heterocycle have demonstrated a broad spectrum of pharmacological properties, including anticancer activity through the inhibition of key enzymes and receptors, anticonvulsant effects in seizure models, and potent antimicrobial and antifungal activities . The hydrazinyl substituent is a key functional handle for further chemical modification, enabling the synthesis of Schiff bases, heterocyclic hybrids, and metal complexes, which are often explored to enhance biological potency and selectivity . This compound serves as a versatile building block for constructing more complex molecules. Researchers value it for developing novel therapeutic agents, particularly in the search for new anticonvulsants with potentially lower toxicity and agents to combat resistant fungal and bacterial strains . Its mechanism of action is often associated with the ability of the thiadiazole ring to act as a hydrogen-binding domain and a two-electron donor system, facilitating interactions with biological targets . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H10N4S

Molecular Weight

158.23 g/mol

IUPAC Name

(5-propyl-1,3,4-thiadiazol-2-yl)hydrazine

InChI

InChI=1S/C5H10N4S/c1-2-3-4-8-9-5(7-6)10-4/h2-3,6H2,1H3,(H,7,9)

InChI Key

BGHSKQRWZZJALR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NN

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Hydrazinyl 5 Propyl 1,3,4 Thiadiazole

Core 1,3,4-Thiadiazole (B1197879) Ring Synthesis

The formation of the 1,3,4-thiadiazole ring is the foundational step in the synthesis of 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole. The propyl group at the 5-position is typically incorporated during this initial ring formation.

A prevalent and efficient method for synthesizing the 1,3,4-thiadiazole ring is the cyclization of thiosemicarbazides or their derivatives. sbq.org.br This approach generally involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid, which provides the substituent for the 5-position of the resulting thiadiazole. For the synthesis of the target compound, butyric acid (or its derivative) would be reacted with thiosemicarbazide.

The reaction mechanism typically begins with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration. sbq.org.br The sulfur atom then attacks the carbonyl carbon, leading to cyclization. A final dehydration step results in the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br This cyclodehydration is commonly facilitated by strong acids or dehydrating agents.

Commonly used reagents for this cyclization include:

Phosphoric Acid : Hoggarth reported the use of phosphoric acid to treat thiosemicarbazide derivatives, yielding 2-amino-5-substituted-1,3,4-thiadiazoles. sbq.org.br

Sulfuric Acid : Concentrated sulfuric acid is a widely used dehydrating agent for the cyclization of 1-acylthiosemicarbazides to form 2-amino-5-substituted-1,3,4-thiadiazoles. nih.govchemmethod.com Chubb and Nissenbaum demonstrated the synthesis of various 2-amino-5-substituted-1,3,4-thiadiazole derivatives by reacting thiosemicarbazide with different carboxylic acids in the presence of sulfuric acid at elevated temperatures. sbq.org.br

Phosphorus Oxychloride (POCl₃) : Thiosemicarbazide derivatives can be cyclized with aromatic carboxylic acids in the presence of POCl₃ to yield the corresponding 1,3,4-thiadiazole derivatives. jocpr.com

Polyphosphate Ester (PPE) : A one-pot method for synthesizing 1,3,4-thiadiazol-2-amine derivatives involves the reaction between a thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE), which acts as a mild additive. encyclopedia.pub

Carboxylic Acid (R-COOH)Cyclizing AgentProduct (2-Amino-5-R-1,3,4-thiadiazole)Yield (%)Reference
Benzoic AcidH₂SO₄2-Amino-5-phenyl-1,3,4-thiadiazole35-80 sbq.org.br
Acetic AcidH₂SO₄2-Amino-5-methyl-1,3,4-thiadiazole35-80 sbq.org.br
Butyric AcidH₂SO₄2-Amino-5-propyl-1,3,4-thiadiazole35-80 sbq.org.br
Various Aromatic AcidsPOCl₃2-Amino-5-aryl-1,3,4-thiadiazoleNot Specified jocpr.com

An alternative route to the 1,3,4-thiadiazole ring is through the oxidative cyclization of thiosemicarbazones. nih.gov Thiosemicarbazones are formed by the condensation of an aldehyde or ketone with thiosemicarbazide. For the target compound, the precursor would be butanal thiosemicarbazone. This method is particularly useful for preparing 2-amino-5-substituted thiadiazoles.

Various oxidizing agents have been employed to facilitate this transformation:

Ferric Chloride (FeCl₃) : The oxidation of aldehyde thiosemicarbazones using ferric chloride is a well-established method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazole derivatives. nih.govsbq.org.br The reaction proceeds through a proposed radical intermediate. sbq.org.br Using an alcoholic solution of ferric chloride can lead to more satisfactory results in a homogenous reaction mixture. sbq.org.br

Iodine : Molecular iodine is used to promote the oxidative cyclization of thiosemicarbazones. nih.govorganic-chemistry.org A transition-metal-free method involves the condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation to yield 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org

Ammonium Ferric Sulfate : This oxidizing agent has been used for the oxidative cyclization of 2-aryl-thiosemicarbazones to produce 1,3,4-thiadiazoles in good yields. sbq.org.br

Thiosemicarbazone (R-CH=N-NH-CS-NH₂)Oxidizing AgentProduct (2-Amino-5-R-1,3,4-thiadiazole)Yield (%)Reference
Benzaldehyde thiosemicarbazoneFeCl₃2-Amino-5-phenyl-1,3,4-thiadiazole61 sbq.org.br
2-Methoxybenzaldehyde thiosemicarbazoneFeCl₃2-Amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole91 sbq.org.br
2-Chlorobenzaldehyde thiosemicarbazoneFeCl₃2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole87 sbq.org.br
2-Furaldehyde thiosemicarbazoneFeCl₃2-Amino-5-(2-furyl)-1,3,4-thiadiazole44 sbq.org.br

Introduction and Functionalization of the Hydrazinyl Moiety

Once the 5-propyl-1,3,4-thiadiazole core is synthesized (often as a 2-amino derivative), the hydrazinyl group is introduced or functionalized. The 2-hydrazinyl moiety is a key functional group that allows for extensive chemical derivatization.

The hydrazinyl group (-NHNH₂) in 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole is highly reactive towards carbonyl compounds. It readily undergoes condensation reactions with a wide variety of aldehydes and ketones to form the corresponding hydrazones (Schiff bases). nih.govyoutube.com This reaction is a cornerstone for creating a large library of derivatives from a single hydrazinyl-thiadiazole precursor.

The reaction is typically carried out by refluxing the hydrazinyl-thiadiazole with the desired aldehyde or ketone in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid or sulfuric acid). jocpr.comnih.gov The formation of the hydrazone linkage (-N=CH- or -N=C<) extends the conjugation of the molecule and allows for the introduction of diverse structural motifs, which can significantly alter the compound's properties. nih.gov For example, novel thiadiazole derivatives bearing hydrazone moieties were synthesized by reacting 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio)]acetohydrazide with various aldehydes and ketones. nih.gov

The substitution pattern of the 1,3,4-thiadiazole ring is crucial for its chemical properties. As mentioned, the substituent at the 5-position (the propyl group) is generally introduced during the initial ring synthesis using the appropriate carboxylic acid or aldehyde precursor. sbq.org.br

Strategies for derivatization at the 2-position often begin with a versatile starting material, such as 2-amino-5-substituted-1,3,4-thiadiazole or 2-mercapto-5-substituted-1,3,4-thiadiazole. nih.govresearchgate.net

From 2-Amino Derivatives : The 2-amino group can be diazotized and converted to other functional groups. It can also serve as a precursor to the hydrazinyl group, although direct synthesis from thiosemicarbazide is more common.

From 2-Mercapto Derivatives : 2,5-Dimercapto-1,3,4-thiadiazole is a common starting material for creating 2,5-disubstituted thiadiazoles. nih.gov Alkylation of one of the thiol groups, followed by conversion of the second thiol group to a hydrazinyl moiety, provides a route to 2-hydrazinyl-5-alkylthio-1,3,4-thiadiazoles. Subsequent modifications can be performed on the alkylthio group.

Functionalization can also occur on the exocyclic nitrogen of the hydrazinyl group itself, beyond hydrazone formation. For instance, acylation or alkylation reactions can introduce further diversity.

Advanced Synthetic Techniques for 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole Analogues

To efficiently generate libraries of 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole analogues for screening purposes, advanced synthetic methodologies are employed. These techniques offer advantages in terms of reaction efficiency, purification, and the ability to create diverse structures.

One significant advanced method is solid-phase organic synthesis . nih.govacs.org This technique involves attaching the thiadiazole precursor to a polymer resin and carrying out subsequent reactions. The key steps include:

Immobilization of a starting material (e.g., an amine) onto a solid support. acs.org

Conversion to a thiosemicarbazide intermediate on the resin. acs.org

Cyclization to form the polymer-bound 2-amido-5-amino-1,3,4-thiadiazole. This can be achieved using a desulfurative agent like p-toluenesulfonyl chloride (p-TsCl). nih.govacs.org

Functionalization of the resin-bound thiadiazole through reactions like alkylation and acylation. nih.gov

Cleavage of the final product from the resin, typically using a strong acid like trifluoroacetic acid. acs.org

This solid-phase approach allows for the rapid synthesis and purification of a diverse library of 1,3,4-thiadiazole analogues by simply varying the reagents used in the functionalization steps. nih.govacs.org Other advanced techniques include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of novel catalytic systems to promote cyclization and derivatization reactions under milder conditions. nih.gov

Spectroscopic and Analytical Characterization of 2 Hydrazinyl 5 Propyl 1,3,4 Thiadiazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data for the unambiguous assignment of protons and carbons within the molecular framework of 2-hydrazinyl-1,3,4-thiadiazole derivatives.

Proton NMR (¹H NMR) for Structural Proton Assignments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons in a molecule. In the context of 2-hydrazinyl-5-propyl-1,3,4-thiadiazole and its analogues, ¹H NMR spectra provide characteristic signals for the protons of the propyl group and the hydrazinyl moiety.

For a typical 2-hydrazinyl-5-alkyl-1,3,4-thiadiazole, the protons of the alkyl chain exhibit distinct signals. For the 5-propyl substituted analogue, one would expect to see a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the thiadiazole ring. The hydrazinyl group (-NHNH₂) protons typically appear as broad singlets, and their chemical shift can be influenced by the solvent and concentration. nih.gov

In various studies of analogous compounds, researchers have reported specific chemical shifts that aid in structural confirmation. For instance, in some 1,3,4-thiadiazole (B1197879) derivatives, the NH proton of a hydrazinyl or related group has been observed as a broad singlet at chemical shifts ranging from δ 9.0 to 12.4 ppm. mdpi.com Aromatic protons in phenyl-substituted analogues typically appear in the range of δ 6.92–8.36 ppm. mdpi.comsemanticscholar.org The protons of methyl groups attached to the thiadiazole ring or other parts of the molecule are generally observed at δ 2.30–3.32 ppm. mdpi.com

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Propyl-CH₃~0.9-1.0Triplet
Propyl-CH₂ (middle)~1.6-1.8Sextet
Propyl-CH₂ (adjacent to ring)~2.8-3.0Triplet
-NH₂ (Hydrazinyl)Variable, broadSinglet
-NH- (Hydrazinyl)Variable, broadSinglet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. For 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole, the ¹³C NMR spectrum would show distinct signals for the two carbons of the thiadiazole ring and the three carbons of the propyl group.

The C2 and C5 carbons of the 1,3,4-thiadiazole ring are typically observed at δ 150-170 ppm. semanticscholar.org The exact chemical shifts are influenced by the nature of the substituents. The carbon atoms of the propyl group would appear in the aliphatic region of the spectrum, with the carbon attached to the thiadiazole ring being the most deshielded.

In studies of related 1,3,4-thiadiazole derivatives, the carbon atoms of the thiadiazole ring have been reported in the range of δ 156.2 to 168.0 ppm. mdpi.comnih.gov For instance, in one study, the C2 and C5 carbons were assigned to signals at δ 156.2 ppm and δ 164.9 ppm, respectively. mdpi.comnih.gov The carbons of various alkyl and aryl substituents appear at their characteristic chemical shifts. mdpi.com

Carbon TypeTypical Chemical Shift (δ, ppm)
Thiadiazole C2~165-175
Thiadiazole C5~150-160
Propyl-CH₂ (adjacent to ring)~30-35
Propyl-CH₂ (middle)~20-25
Propyl-CH₃~10-15

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. nih.gov

For 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for 1,3,4-thiadiazole derivatives involve cleavage of the substituents from the heterocyclic ring and fragmentation of the ring itself. The molecular ion peaks recorded for various synthesized 1,3,4-thiadiazole derivatives have been shown to be consistent with their molecular formulas. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole would exhibit characteristic absorption bands for the N-H, C-H, C=N, and C-S bonds.

Key IR absorptions for related 1,3,4-thiadiazole derivatives include:

N-H stretching: Bands in the region of 3100–3500 cm⁻¹, often appearing as one or two sharp peaks, are characteristic of the hydrazinyl group. mdpi.comnih.gov

C-H stretching: Absorptions around 2850–3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the propyl group. mdpi.com

C=N stretching: A strong absorption band in the region of 1600–1650 cm⁻¹ is characteristic of the C=N bond within the thiadiazole ring. mdpi.commdpi.com

C-S stretching: Weaker bands in the fingerprint region, typically below 800 cm⁻¹, can be attributed to C-S stretching vibrations. mdpi.com

The presence and position of these bands provide strong evidence for the presence of the key functional groups in the molecule. nih.govmdpi.com

Functional GroupTypical Wavenumber (cm⁻¹)
N-H (Hydrazinyl)3100-3500
C-H (Aliphatic)2850-3000
C=N (Thiadiazole ring)1600-1650
C-S< 800

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to determine the empirical formula of the molecule. The experimentally determined percentages of C, H, N, and S for synthesized 1,3,4-thiadiazole derivatives are typically found to be within ±0.4% of the calculated theoretical values, which confirms the purity and proposed molecular formula of the compounds. mdpi.comnih.gov

Biological Activities and Pharmacological Mechanisms Investigated for 2 Hydrazinyl 5 Propyl 1,3,4 Thiadiazole Derivatives

Anticancer Research Applications

Derivatives of the 1,3,4-thiadiazole (B1197879) nucleus have been a focal point of extensive research in oncology due to their potential to interact with various molecular targets implicated in cancer progression. bepls.com The structural versatility of this heterocyclic ring allows for modifications that can enhance potency and selectivity against cancer cells. bepls.com

In Vitro Antiproliferative Activity against Human Cancer Cell Lines (e.g., MCF-7, A549, HepG2, HT-29)

A significant body of research has demonstrated the cytotoxic effects of 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines. The antiproliferative activity is often evaluated using cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HT-29 (colon adenocarcinoma).

One study synthesized a series of 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives and found good antiproliferative activity against various cancer cell lines, including HT-29. nih.gov Another study on 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazoles also reported anticancer activity against the HT-29 colon cancer cell line. nih.gov Furthermore, α-aminophosphonates containing a 1,3,4-thiadiazole moiety have shown cytotoxic effects against HepG2 and MCF-7 cell lines. nih.gov

The antiproliferative activity of N-(5-methyl- bepls.commdpi.comnih.govthiadiazol-2-yl)-propionamide was investigated against several human tumor cell lines, revealing that HepG2 cells were the most sensitive. dmed.org.ua The inhibitory action of this compound followed the order of hepatocarcinoma > leukemia > breast carcinoma cells. dmed.org.ua

Below is a table summarizing the in vitro antiproliferative activity of selected 1,3,4-thiadiazole derivatives against various human cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleMCF-7120-160 nih.gov
2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoleMCF-7120-160 nih.gov
2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoleMCF-7120-160 nih.gov
3-heteroarylindoles with 1,3,4-thiadiazole moiety (Compound 55)MCF-71.01-2.04 nih.gov
3-heteroarylindoles with 1,3,4-thiadiazole moiety (Compound 56)MCF-71.01-2.04 nih.gov
3-heteroarylindoles with 1,3,4-thiadiazole moiety (Compound 57)MCF-71.01-2.04 nih.gov
Honokiol derivative with 1,3,4-thiadiazole (Compound 8a)A549, MCF-7, HepG21.62 - 4.61 doi.orgnih.gov
N-(5-methyl- bepls.commdpi.comnih.govthiadiazol-2-yl)-propionamideHepG29.4 µg/mL dmed.org.ua
N-(5-methyl- bepls.commdpi.comnih.govthiadiazol-2-yl)-propionamideMCF-79.4–97.6 µg/mL dmed.org.ua

Elucidation of Molecular Mechanisms of Anticancer Action

The anticancer effects of 2-hydrazinyl-5-propyl-1,3,4-thiadiazole derivatives are attributed to their ability to modulate various signaling pathways and interact with key molecular targets involved in cancer cell proliferation and survival.

Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives to inhibit receptor protein tyrosine kinases. For instance, new thiazole and imidazo[2,1-b]thiazole derivatives have been synthesized and identified as potent dual inhibitors of both EGFR and HER2 kinases. nih.gov Specifically, compounds 39 and 43 from this series demonstrated significant inhibitory activity against both EGFR and HER2. nih.gov Another study also reported on new thiazole-based derivatives as EGFR/HER2 inhibitors. researcher.life

Furthermore, the 1,3,4-thiadiazole scaffold has been instrumental in the development of Abl tyrosine kinase inhibitors. nih.govnih.gov A series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles were found to be potent inhibitors of Abl tyrosine kinase. nih.gov Another study reported that N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide inhibited the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against the Bcr-Abl positive K562 cell line. mdpi.comosti.gov

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anticancer agents, and 1,3,4-thiadiazole derivatives have shown potential in this area. nih.gov A series of 1,3,4-thiadiazole based hydroxamic acids were developed as potent HDAC inhibitors, with some compounds showing strong growth inhibition in tumor cell lines. nih.gov For example, compound 6i from this series exhibited an IC50 of 0.089 µM, which was more potent than the known HDAC inhibitor SAHA. nih.gov Another study focused on 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivatives as HDAC inhibitors with DNA binding affinity. nih.gov Additionally, 2,5-disubstituted-1,3,4-oxadiazoles/thiadiazoles have been explored as surface recognition moieties for the design of novel hydroxamic acid-based histone deacetylase inhibitors. researchgate.net The exploration of non-hydroxamic ZBG (zinc-binding group) HDAC inhibitors incorporating a thiadiazole moiety is also an active area of research. uobaghdad.edu.iq

The PI3K/Akt signaling pathway is a critical regulator of cell survival and growth, and its dysregulation is common in many cancers. mdpi.com Derivatives of 1,3,4-thiadiazole have been shown to modulate this pathway. A series of novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives were found to induce cytotoxic autophagy in cancer cells by suppressing the PI3K/Akt/mTOR pathway. doi.orgconsensus.app Molecular docking studies suggested that these derivatives could bind to the active sites of PI3Kα. doi.org Furthermore, research on aminothiadiazole derivatives has led to the development of potent AKT kinase inhibitors that can inhibit the phosphorylation of downstream proteins in the pathway. researchgate.net

Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Certain 1,3,4-thiadiazole derivatives have been identified as microtubule-destabilizing agents that interfere with tubulin polymerization. bepls.com These compounds bind to tubulin subunits, leading to the destabilization of microtubules and subsequent disruption of mitosis. bepls.com For instance, a series of imidazo[2,1-b] bepls.commdpi.comnih.govthiadiazole-linked oxindoles were synthesized and found to exhibit potent anti-proliferative activity by inhibiting tubulin assembly. nih.gov Docking studies revealed that these compounds bind to the colchicine binding site of tubulin. nih.gov

Induction of Cell Cycle Arrest (e.g., G2/M phase)

Derivatives of the 1,3,4-thiadiazole scaffold have been shown to interfere with the normal progression of the cell cycle in cancer cells, a critical mechanism for inhibiting tumor growth. Research has demonstrated that certain 2-amino-1,3,4-thiadiazole (B1665364) compounds can induce cell cycle arrest. For instance, the derivative 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) was found to cause cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. This arrest is associated with an enhanced expression of p27/Kip1, a cyclin-dependent kinase inhibitor, which prevents the transition from the G1 to the S phase nih.gov. While this study highlights the potential of the 2-amino-1,3,4-thiadiazole core in modulating the cell cycle, further research is needed to specifically elucidate the effects of 2-hydrazinyl-5-propyl-1,3,4-thiadiazole derivatives on the G2/M phase.

Activation of Apoptosis Pathways (e.g., Caspases, Bax/Bcl-2 Ratio)

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Derivatives of 1,3,4-thiadiazole have been shown to trigger this process through various signaling pathways.

Caspase Activation: Research on piperazine-based bis(thiazole) and bis(thiadiazole) hybrids has demonstrated a significant upregulation of caspases. One particular compound induced a 9.87-fold increase in caspase-3, a 7.6-fold increase in caspase-8, and an 11.6-fold increase in caspase-9 in HCT-116 cells. This indicates the activation of both intrinsic and extrinsic apoptotic pathways nih.gov.

Bax/Bcl-2 Ratio: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. Studies on fused triazolothiadiazoles have identified compounds that act as Bcl-2 inhibitors, thereby promoting apoptosis nih.gov. Similarly, research on 6-ferrocenyl-3-substituted-7H- mdpi.comresearchgate.netmdpi.comtriazolo[3,4-b] mdpi.commdpi.comnih.govthiadiazine derivatives (FTFs) in human fibrosarcoma cells (HT1080) revealed that these compounds significantly increase the Bax/Bcl-2 ratio. This alteration in the Bax/Bcl-2 balance suggests that the pro-apoptotic effects of these compounds are mediated through the intrinsic mitochondrial pathway mdpi.com.

These findings underscore the potential of the 1,3,4-thiadiazole scaffold in developing new anticancer agents that function by inducing apoptosis.

Antimicrobial Research Applications

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

The 1,3,4-thiadiazole nucleus is a component of various compounds exhibiting a wide range of antibacterial activities. The introduction of different substituents onto this core structure has been a strategy to enhance their efficacy against both Gram-positive and Gram-negative bacteria.

A study on novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives reported significant activity against Gram-positive bacteria for several compounds, while one derivative was highly active against the tested Gram-negative bacteria nih.gov. Another study synthesized a new series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives and found that most of the compounds were active against Gram-positive bacteria ut.ac.ir. Furthermore, research on 1,3,4-thiadiazole derivatives with thiophene groups identified compounds with inhibitory activities against all tested Gram-negative and Gram-positive bacteria bohrium.com.

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound Type Bacterial Strain Activity Reference
5-(1-adamantyl)-1,3,4-thiadiazole derivatives Gram-positive bacteria Marked activity nih.gov
5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione Gram-negative bacteria Highly active nih.gov
2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazoles Gram-positive bacteria Strong antibacterial effects ut.ac.ir
1,3,4-thiadiazole with thiophene groups Gram-positive & Gram-negative bacteria Inhibitory activities bohrium.com

Antifungal Activity against Pathogenic Fungi

Derivatives of 1,3,4-thiadiazole have emerged as a promising class of antifungal agents. The structural similarity of the thiadiazole ring to the azole group, which is known for its antifungal properties, has spurred research in this area nih.gov.

A study on 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols demonstrated that these compounds exhibit a broad spectrum of biological activity, including antifungal properties nih.govresearchgate.net. One of the most active compounds, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, was found to be a potent agent against various Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 96 μg/ml researchgate.net.

Further research into a series of 1,3,4-thiadiazole derivatives revealed notable antifungal effects against eight different Candida species. The probable mechanism of action for the active compounds was suggested to be the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane nih.gov.

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound Fungal Species MIC (μg/mL) Reference
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol Candida species 8 - 96 researchgate.net
Substituted 1,3,4-thiadiazole derivative 3k Candida species - nih.gov
Substituted 1,3,4-thiadiazole derivative 3l Candida species - nih.gov
5-(1-adamantyl)-1,3,4-thiadiazole derivatives Candida albicans Weak to moderate activity nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. The 1,3,4-thiadiazole scaffold has been identified as a promising starting point for the development of such drugs.

Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives in this context. For instance, a series of substituted 1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv and multidrug-resistant (MDR) strains. One compound showed significant inhibitory activity with a MIC of 9.87 µM against both strains mdpi.com.

Another study focused on nitro-substituted 2-alkyl/aryl-5-benzylsulfanyl-1,3,4-thiadiazoles. One derivative exhibited a highly selective antimycobacterial effect with a MIC against M. tuberculosis (H37Rv) of 0.06 µM, which was about eight times more potent than isoniazid, a first-line antitubercular drug mdpi.com. Additionally, new thiazolylhydrazone derivatives have been synthesized and shown to have significant inhibition ranging from 92% to 96% against M. tuberculosis H37Rv at a concentration of 6.25 µg/ml nih.gov.

Table 3: Antitubercular Activity of Selected 1,3,4-Thiadiazole and Related Derivatives

Compound Type Strain MIC Inhibition (%) Reference
Substituted 1,3,4-thiadiazole M. tuberculosis H37Rv & MDR-TB 9.87 µM - mdpi.com
Nitro-substituted 2-Alkyl/Aryl-5-benzylsulfanyl-1,3,4-thiadiazole M. tuberculosis H37Rv 0.06 µM - mdpi.com
Thiazolylhydrazone derivatives M. tuberculosis H37Rv - 92-96% at 6.25 µg/ml nih.gov
Hydrazide-hydrazone derivatives M. tuberculosis H37Ra 8 µg/mL - mdpi.com
2-Amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles M. tuberculosis - Good activity researchgate.net

Antiviral Activity (e.g., Anti-HBV, Anti-HIV)

The 1,3,4-thiadiazole moiety has been incorporated into various molecular structures to explore their potential as antiviral agents, including activity against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).

Anti-HBV Activity: Research has been conducted on new 1,2,4-triazol-2-yl and 1,3,4-oxadiazol-2-yl-2-pyridinone derivatives, which also included the synthesis of a 1,3,4-thiadiazole derivative. Several of the synthesized compounds were tested for their anti-HBV activity, and some demonstrated high antiviral efficacy znaturforsch.com.

Anti-HIV Activity: The 2-amino-1,3,4-thiadiazole scaffold has been identified as a promising group for developing agents with anti-HIV-1 activity nih.gov. Studies on a series of 2-(naphthalen-2-yloxy)-N-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl]acetamide derivatives showed that one compound, in particular, exhibited the best in vitro activity against HIV-1 and HIV-2 arkat-usa.org. The antiviral potency of these derivatives is influenced by the electronic properties of the substituents on the N-aryl group, with electron-withdrawing groups enhancing the activity nih.gov. Additionally, some 1,2,4-triazole derivatives, which are structurally related to thiadiazoles, have also shown activity against HIV researchgate.netnih.gov.

Table 4: Antiviral Activity of Selected 1,3,4-Thiadiazole and Related Derivatives

Compound Type Virus Activity Reference
1,3,4-Thiadiazole derivative HBV High antiviral activity znaturforsch.com
2-(Naphthalen-2-yloxy)-N-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl]acetamide HIV-1 & HIV-2 Promising in vitro activity arkat-usa.org
2-Amino-1,3,4-thiadiazole derivatives HIV-1 Promising antiviral agents nih.gov
1,2,4-Triazole derivatives HIV Moderate anti-HIV activity researchgate.netnih.gov

Mechanistic Studies of Antimicrobial Action (e.g., E. coli MurB, CYP51)

The antimicrobial properties of 1,3,4-thiadiazole derivatives are attributed to their ability to interfere with essential microbial enzymes. One key target is the sterol 14α-demethylase (CYP51), an enzyme crucial for the synthesis of sterols in fungi. nih.gov Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. Studies on related heterocyclic compounds have shown that the mechanism of action may be linked to this inhibition. nih.gov While direct studies on 2-hydrazinyl-5-propyl-1,3,4-thiadiazole derivatives targeting E. coli MurB are less prevalent in the reviewed literature, the broad antimicrobial activity of the 1,3,4-thiadiazole class suggests that interference with bacterial cell wall synthesis, where MurB is a key enzyme, could be a potential mechanism. The general antimicrobial efficacy of this class of compounds against a wide range of bacterial and fungal strains has been well-documented. mdpi.comnih.govnih.govdergipark.org.tr

Enzyme Inhibition Studies

Derivatives of 2-hydrazinyl-5-propyl-1,3,4-thiadiazole have been systematically evaluated for their inhibitory effects against several clinically relevant enzymes. These studies are crucial for understanding their therapeutic potential in various diseases.

Carbonic Anhydrase (CA) Isozyme Inhibition (hCA-I, hCA-II, hCA-IX)

A significant area of investigation for 1,3,4-thiadiazole derivatives has been their role as inhibitors of human carbonic anhydrase (hCA) isozymes, particularly the cytosolic forms hCA I and hCA II, and the tumor-associated isozyme hCA IX. nih.govresearchgate.net The 1,3,4-thiadiazole scaffold is a key feature of the well-known CA inhibitor Acetazolamide. acs.org

Research has shown that various 1,3,4-thiadiazole-2-thione derivatives exhibit inhibitory activity against these isozymes. For hCA I, inhibition constants (Kᵢ) were found to be in the range of 2.55–222 µM. nih.gov Against hCA II, the Kᵢ values ranged from 2.0–433 µM, and for the tumor-associated hCA IX, the range was 1.25–148 µM. nih.gov Notably, some N-(1,3,4-thiadiazole-2-yl)acetamide derivatives have demonstrated potent inhibition of hCA I with Kᵢ values in the low nanomolar range (76.48–216.30 nM), surpassing the activity of the standard drug Acetazolamide. tandfonline.com Certain 1,3,4-thiadiazole-thiazolidinone hybrids have also shown potent, competitive inhibition of carbonic anhydrase. rsc.org

Compound SeriesTarget IsozymeInhibition Value (Kᵢ or IC₅₀)Reference CompoundReference Value
1,3,4-Thiadiazole-2-thione derivativeshCA I2.55-222 µM (Kᵢ)--
1,3,4-Thiadiazole-2-thione derivativeshCA II2.0-433 µM (Kᵢ)--
1,3,4-Thiadiazole-2-thione derivativeshCA IX1.25-148 µM (Kᵢ)--
N-(1,3,4-thiadiazole-2-yl)acetamide derivativeshCA I76.48-216.30 nM (Kᵢ)Acetazolamide454.10 nM (Kᵢ)
1,3,4-Thiadiazole-thiazolidinone hybrid (7i)CA0.402 µM (IC₅₀)Acetazolamide0.998 µM (IC₅₀)

Acetylcholinesterase (AChE) Inhibition

Derivatives of 1,3,4-thiadiazole have emerged as potent inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. tandfonline.comdergipark.org.tr A number of synthesized series have demonstrated remarkable anticholinesterase activity, with some compounds showing potency in the nanomolar range, significantly exceeding that of the reference drug donepezil. tbzmed.ac.irtbzmed.ac.irtbzmed.ac.ir

For instance, a series of benzamide derivatives bearing a 1,3,4-thiadiazole nucleus showed IC₅₀ values in the nanomolar range, with the most active compound exhibiting an IC₅₀ of 1.82 ± 0.6 nM, compared to donepezil's IC₅₀ of 0.6 ± 0.05 µM. tbzmed.ac.irtbzmed.ac.ir Another study on drug-1,3,4-thiadiazole hybrid compounds identified a derivative with an IC₅₀ value of 18.1 ± 0.9 nM, which was substantially more active than the reference, neostigmine methyl sulfate (IC₅₀ 2186.5 ± 98.0 nM). nih.gov Kinetic studies revealed that these compounds often act as mixed-type inhibitors of AChE. nih.gov

Compound SeriesMost Potent CompoundIC₅₀ ValueReference CompoundReference IC₅₀
Benzamide-1,3,4-thiadiazole derivativesCompound 7e1.82 ± 0.6 nMDonepezil0.6 ± 0.05 µM
Drug-1,3,4-thiadiazole hybridsCompound 3b18.1 ± 0.9 nMNeostigmine methyl sulfate2186.5 ± 98.0 nM
Synthesized 1,3,4-thiadiazole derivativesCompound 3b0.096 ± 0.004 µMDonepezil-
5-benzyl-1,3,4-thiadiazole derivativeCompound 4a33.16 µMTacrine-

Glycosidase Inhibition (α-Amylase and α-Glucosidase)

In the search for new treatments for diabetes, 1,3,4-thiadiazole derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. acs.orgnih.gov Several novel classes of 1,3,4-thiadiazole-bearing Schiff base analogues have shown excellent inhibitory activity against α-glucosidase. nih.govresearchgate.net

In one study, synthesized analogues displayed remarkable α-glucosidase inhibition with IC₅₀ values ranging from 1.10 ± 0.10 to 18.10 ± 0.20 µM. nih.gov The most potent compounds in this series had IC₅₀ values of 1.10 ± 0.10 µM, 1.30 ± 0.10 µM, and 2.20 ± 0.10 µM, all significantly lower than that of the standard drug acarbose (IC₅₀ = 11.50 ± 0.30 µM). nih.govresearchgate.net Another series of 1,3,4-thiadiazole derivatives based on 3-aminopyridones also demonstrated significant inhibitory activity, with one compound showing an IC₅₀ value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM). mdpi.com

Compound SeriesMost Potent Compoundsα-Glucosidase IC₅₀ ValueReference CompoundReference IC₅₀
1,3,4-Thiadiazole-Schiff base analoguesAnalogue 81.10 ± 0.10 µMAcarbose11.50 ± 0.30 µM
1,3,4-Thiadiazole-Schiff base analoguesAnalogue 91.30 ± 0.10 µMAcarbose11.50 ± 0.30 µM
1,3,4-Thiadiazole-Schiff base analoguesAnalogue 42.20 ± 0.10 µMAcarbose11.50 ± 0.30 µM
1,3,4-Thiadiazole derivatives of 3-aminopyridonesCompound 9'b3.66 mMAcarbose13.88 mM

Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. Consequently, urease inhibitors are of significant therapeutic interest. Derivatives of 1,3,4-thiadiazole have been designed and evaluated as potent urease inhibitors. researchgate.netnih.gov

A series of nih.govrsc.orgnih.govtriazolo[3,4-b] nih.govrsc.orgnih.govthiadiazole derivatives exhibited outstanding urease inhibition, with IC₅₀ values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM. nih.gov These values were significantly better than that of the standard inhibitor thiourea (IC₅₀ = 22.54 ± 2.34 µM). nih.gov Kinetic evaluations of the most potent derivative identified a competitive type of inhibition. nih.gov Similarly, other studies on related 1,3,4-oxadiazoles and 1,2,4-triazoles derived from mandelic acid also identified compounds more potent than thiourea. tandfonline.com

Compound SeriesIC₅₀ Value RangeReference CompoundReference IC₅₀
nih.govrsc.orgnih.govtriazolo[3,4-b] nih.govrsc.orgnih.govthiadiazole derivatives0.87 ± 0.09 to 8.32 ± 1.21 µMThiourea22.54 ± 2.34 µM
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivativesPotent inhibition reported--
2,5-disubstituted-1,3,4-oxadiazoles and 4,5-disubstituted-1,2,4-triazole-3-thiones16.1 ± 0.12 to 18.9 ± 0.188 µM (most potent)Thiourea21.0 ± 0.011 µM

Cyclooxygenase (COX) Enzyme Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. Research into 1,3,4-thiadiazole derivatives has identified compounds with potent and, in some cases, selective COX-2 inhibition, which is desirable for reducing gastrointestinal side effects associated with non-selective COX inhibitors. nih.govthaiscience.info

A study of thiadiazole-thiazolidinone hybrids identified a compound that inhibits the COX-2 enzyme at a nanomolar concentration (IC₅₀ = 70 nM) with a high selectivity index (SI = 220). nih.gov This potency and selectivity are comparable to the standard drug celecoxib (COX-2 IC₅₀ = 49 nM, SI = 308). nih.gov Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active sites of COX-1 and COX-2. nih.gov The 1,3,4-thiadiazole core has been noted for its selectivity towards COX-2, potentially leading to safer anti-inflammatory agents. thaiscience.info

Compound SeriesMost Potent CompoundCOX-2 IC₅₀Selectivity Index (SI)Reference CompoundReference COX-2 IC₅₀ / SI
Thiadiazole-thiazolidinone hybridsCompound 6l70 nM220Celecoxib49 nM / 308
2,6-diaryl-imidazo[2,1-b] nih.govrsc.orgnih.govthiadiazole derivativesCompound 5cHigher inhibition than Diclofenac-Diclofenac-

Other Significant Biological Activities

Beyond their well-documented antimicrobial and anticancer properties, derivatives of the 1,3,4-thiadiazole core, especially those with hydrazinyl substitutions, exhibit a range of other important biological effects. These activities highlight the versatility of this scaffold in designing new therapeutic agents for a variety of conditions.

Derivatives of 1,3,4-thiadiazole have demonstrated notable anti-inflammatory activities. Research into fused heterocyclic systems, such as 2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives, has identified compounds with potent anti-inflammatory effects when tested in vivo using the carrageenan-induced rat paw edema model. nih.gov One compound in this series, in particular, showed superior anti-inflammatory activity compared to the standard drug diclofenac. Molecular docking studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2. nih.gov

In other studies, novel Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole were synthesized and evaluated, revealing significant anti-inflammatory and analgesic profiles with the benefit of reduced gastric ulceration, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). thaiscience.info

Derivative ClassKey FindingsPotential MechanismReference
2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazoleCompound 5c showed better anti-inflammatory activity than diclofenac.Selective inhibition of COX-2 enzyme. nih.gov
Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoleCompound 6f exhibited a superior anti-inflammatory profile with low ulcerogenic incidence.Not specified, but common for NSAIDs to target COX pathways. thaiscience.info

The search for new pain management therapies has also led to the investigation of 1,3,4-thiadiazole derivatives. Studies have shown that these compounds can possess significant antalgic (pain-relieving) properties. For instance, two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and tested in vivo, demonstrating good analgesic action in the acetic acid writhing test. nih.gov This test is commonly used to screen for peripherally acting analgesics.

Similarly, the aforementioned 2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives were also assessed for analgesic activity. Several compounds within this series displayed antinociceptive activity comparable to that of diclofenac. nih.gov Further research into nih.govnih.govnih.gov-thiadiazole-[1,3-dione]-isoindole derivatives identified two compounds with good analgesic effects in Eddy's hot plate method, a test for centrally acting analgesics. ijpsr.com

Derivative ClassTest ModelKey FindingsReference
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amidesAcetic acid writhing test (mice)All tested compounds possessed good antalgic action. nih.gov
2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazoleNot specifiedCompounds 5g, 5i, 5j showed antinociceptive activity comparable to diclofenac. nih.gov
nih.govnih.govnih.gov-thiadiazole-[1,3-dione]-isoindoleEddy's hot plate method (mice)Two compounds showed good analgesic activity compared to ibuprofen. ijpsr.com

The 1,3,4-thiadiazole scaffold has been explored for its potential to modulate central nervous system (CNS) activity, leading to the discovery of derivatives with antidepressant properties. A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and found to possess marked antidepressant effects, with efficacy comparable to the reference drug imipramine. nih.govacs.org

One particularly potent compound from this series, 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine (compound 3k), exhibited a promising mixed antidepressant-anxiolytic activity profile. nih.govacs.org Another compound, 2-Amino-5-benzylsulfanyl-1,3,4,thiadiazole (compound 3d), was found to be more efficient than imipramine in the rat despair test, a common behavioral model for screening antidepressant drugs. acs.org These findings suggest that the 2-amino-5-thio-1,3,4-thiadiazole core, which is structurally related to the 2-hydrazinyl scaffold, is a promising template for developing new CNS agents. nih.gov

DerivativeKey FindingsReference
2-Amino-5-sulfanyl-1,3,4-thiadiazole seriesShowed marked antidepressant properties comparable to imipramine. nih.govacs.org
5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine (3k)Exhibited a mixed antidepressant-anxiolytic activity profile. nih.govacs.org
2-Amino-5-benzylsulfanyl-1,3,4,thiadiazole (3d)More efficient than imipramine in the rat despair test. acs.org

The 2-hydrazinyl-1,3,4-thiadiazole core has been specifically identified as a key pharmacophore for anticonvulsant activity. A significant study detailed the synthesis and evaluation of a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles. nih.gov The research found that combining specific aromatic substituents at the 2-position with alkyl substitution on the hydrazine (B178648) moiety resulted in several potent compounds that lacked the common side effects of sedation and ataxia. nih.gov

The standout compound, 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole, was identified as a new class of anticonvulsant agent, showing favorable comparisons with standard drugs like phenytoin, phenobarbital, and carbamazepine. nih.govnih.gov The mechanism of action for many 1,3,4-thiadiazole anticonvulsants is thought to involve the GABAA pathway, preventing neuron firing by facilitating the release of chloride ions. frontiersin.org Further modifications, such as converting the hydrazino group to a pyrazole ring, have also yielded derivatives with promising anticonvulsant effects in screening on albino mice. ammanu.edu.jo

Derivative Class/CompoundKey FindingsPotential MechanismReference
2-Aryl-5-hydrazino-1,3,4-thiadiazolesAlkyl substitution on the hydrazine group led to potent compounds without sedation or ataxia.GABAA pathway modulation. nih.govfrontiersin.org
5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazolePotent anticonvulsant activity, comparable to standard drugs phenytoin and carbamazepine.Not specified, but likely GABAA related. nih.govnih.gov
2-amino-5-(3,5-dimethyl-1H-pyrazole-1-yl)-1,3,4-thiadiazole derivativesShowed promising anticonvulsant activity in albino mice.Not specified. ammanu.edu.jo

The 2-aryl-5-hydrazino-1,3,4-thiadiazole structure has also been a fruitful scaffold for developing antihypertensive agents. nih.gov These compounds were investigated as bioisosteres of known hydrazinopyridazine vasodilators. acs.org Screening for antihypertensive activity revealed that compounds with a 2-substituted phenyl ring generally had higher activity. nih.gov

The 2-methylphenyl and 2-ethylphenyl derivatives were identified as the most potent in the series. nih.gov Preliminary mechanistic studies indicated that the hypotensive action of these compounds stems from a direct relaxant effect on vascular smooth muscle, classifying them as vasodilators. nih.govacs.org Further research into related 2-aryl-5-guanidino-1,3,4-thiadiazoles, where the hydrazino group is replaced by a guanidino group, also found that they lowered blood pressure via a direct relaxant effect on vascular smooth muscle. nih.gov

Derivative ClassKey FindingsMechanism of ActionReference
2-Aryl-5-hydrazino-1,3,4-thiadiazoles2-substituted phenyl rings conferred higher activity.Direct relaxation of vascular smooth muscle (vasodilation). nih.govacs.org
2-(2-Methylphenyl)-5-hydrazino-1,3,4-thiadiazoleIdentified as one of the most potent compounds in the series.Vasodilation. nih.gov
2-(2-Ethylphenyl)-5-hydrazino-1,3,4-thiadiazoleIdentified as one of the most potent compounds in the series.Vasodilation. nih.gov
2-Aryl-5-guanidino-1,3,4-thiadiazolesLowered blood pressure in hypertensive rat models.Direct relaxation of vascular smooth muscle (vasodilation). nih.gov

The 1,3,4-thiadiazole nucleus is a core component of established diuretic drugs like acetazolamide and methazolamide, which act as carbonic anhydrase inhibitors. nuph.edu.ua This has prompted research into novel derivatives of this scaffold for new diuretic agents. A series of 5-amino-1,3,4-thiadiazole-2-thiol derivatives, which can be synthesized from hydrazinyl precursors, were developed and evaluated for diuretic activity. nuph.edu.uabiopolymers.org.ua

Several compounds from this series demonstrated a high level of diuretic action. biopolymers.org.ua The most active compounds, specifically 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives, were further studied for their effects on electrolyte excretion (kaliuretic, saluretic, and natriuretic properties). nuph.edu.uaresearchgate.net Structure-activity relationship studies indicated that 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives were generally more active than related 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethan-1-one derivatives.

Derivative ClassKey FindingsPotential MechanismReference
5-Amino-1,3,4-thiadiazole-2-thiol derivativesSeveral derivatives demonstrated a high level of diuretic action.Potential carbonic anhydrase inhibition. nuph.edu.uabiopolymers.org.ua
5-Benzylthio-1,3,4-thiadiazol-2-amine derivativesFound to be the most active among the tested series, with favorable effects on electrolyte excretion.Carbonic anhydrase inhibition. nuph.edu.uaresearchgate.net

Anti-platelet Aggregation Activity

Derivatives of 2-hydrazinyl-1,3,4-thiadiazole have been identified as a promising scaffold for the development of new anti-platelet agents. Pathological platelet aggregation is a key factor in cardiovascular diseases, and agents that can inhibit this process are of significant therapeutic interest. Research into this class of compounds has focused on their ability to inhibit platelet aggregation induced by various agonists like adenosine diphosphate (ADP) and arachidonic acid (AA).

One study synthesized a novel series of 2-hydrazinyl-1,3,4-thiadiazole analogs and evaluated their anti-platelet activity. While specific data for a 5-propyl derivative was not presented, the structure-activity relationship (SAR) findings offer valuable insights. It was observed that the presence of the thiadiazole ring potentiated the activity against ADP-induced aggregation. A key finding was that substituents on an aryl ring attached to the thiadiazole core significantly influenced efficacy. For instance, a derivative featuring a 4-methyl substituent on the aryl group demonstrated the highest potency against ADP-induced aggregation, with a half-maximal inhibitory concentration (IC50) of 39 ± 11 µM dntb.gov.ua. This suggests that small alkyl groups can be favorable for activity. However, direct experimental data for derivatives with an alkyl group, such as a propyl group, at the 5-position of the thiadiazole ring is not available in the reviewed literature.

Table 1: Anti-platelet Aggregation Activity of a 2-Hydrazinyl-1,3,4-thiadiazole Analog

Compound ID 5-Position Substituent Inducer IC50 (µM)

| 3b | Aryl group with 4-methyl substituent | ADP | 39 ± 11 dntb.gov.ua |

Note: Data for a 5-propyl substituted derivative is not available in the cited literature.

Antileishmanial Activity

Leishmaniasis remains a significant global health problem, and the search for new, effective, and less toxic treatments is a priority. The 1,3,4-thiadiazole scaffold is a key structural component in various agents investigated for antileishmanial effects nih.gov.

Research has shown that 5-(5-nitroaryl-2-yl)-1,3,4-thiadiazole-2-amines bearing certain acyclic amine substituents at the C-2 position exhibit potent activity against Leishmania major. Specifically, analogs with hydroxylpropyl and methoxypropyl substituents were identified as highly active derivatives, with IC50 values of 3 µM chemmethod.com. Another study on (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran identified an N-propylacetamide derivative as one of the most potent compounds against L. major promastigotes, with an IC50 value of less than 20 µM researchgate.net.

These findings indicate that the presence of a propyl group within the derivative structure can be highly conducive to antileishmanial activity. Although these studies did not specifically investigate 2-hydrazinyl-5-propyl-1,3,4-thiadiazole, the potent activity of related structures underscores the potential of this specific substitution pattern. The mechanism for such compounds may involve the inhibition of parasitic enzymes through affinity for sulfhydryl groups nih.gov.

Table 2: Antileishmanial Activity of 1,3,4-Thiadiazole Derivatives with Propyl-Containing Side Chains

Compound Class Derivative Substituent Target Organism IC50
5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole Hydroxylpropyl L. major 3 µM chemmethod.com
5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole Methoxypropyl L. major 3 µM chemmethod.com

Note: Data for 2-hydrazinyl-5-propyl-1,3,4-thiadiazole is not available in the cited literature.

Antioxidant Activity and Radical Scavenging Potential

The 1,3,4-thiadiazole nucleus is a component of various compounds screened for antioxidant properties nih.gov. Oxidative stress is implicated in numerous diseases, making the development of effective radical scavengers a key area of pharmaceutical research. The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.

Studies on related heterocyclic systems provide context for the potential of 2-hydrazinyl-1,3,4-thiadiazole derivatives. For example, a synthesized catechol hydrazinyl-thiazole (CHT) derivative demonstrated significantly more potent scavenging activity against both ABTS and DPPH radicals compared to standards like trolox and ascorbic acid mdpi.com. Another study on thiazolidin-4-one derivatives bearing a 1,3,4-thiadiazole moiety identified a compound with an IC50 of 22.3 µM in the DPPH assay, which was considerably more potent than the ascorbic acid standard (IC50 = 111.6 µM) nih.gov.

Structure-activity relationship studies suggest that the presence of the hydrazinyl group and phenolic hydroxyls are important features for hydrogen atom transfer ability, which contributes to radical scavenging historymedjournal.com. While these results from related thiazole and thiadiazole structures are promising, specific quantitative data on the antioxidant and radical scavenging potential of 2-hydrazinyl-5-propyl-1,3,4-thiadiazole derivatives were not found in the reviewed scientific literature.

Table 3: Radical Scavenging Activity of Related Hydrazinyl-Thiazole and Thiadiazole Derivatives

Compound Class Assay IC50
Catechol hydrazinyl-thiazole (CHT) DPPH 4.94-fold lower than ascorbic acid mdpi.com
Catechol hydrazinyl-thiazole (CHT) ABTS 3.16-fold more intense than trolox mdpi.com

Note: Direct antioxidant activity data for 2-hydrazinyl-5-propyl-1,3,4-thiadiazole derivatives is not available in the cited literature.

Muscle Relaxant Properties

The 1,3,4-thiadiazole core has been explored for a variety of central nervous system activities, including muscle relaxant properties. Early research into substituted 5-phenyl-1,3,4-thiadiazole and 2-amino-5-phenyl-1,3,4-thiadiazole derivatives demonstrated paralysing effects in animal models and the ability to depress spinal polysynaptic transmission, which is a characteristic of centrally acting muscle relaxants nih.govresearchgate.net. More recent studies on a series of 1,3,4-thiadiazole derivatives confirmed that many compounds were active in the rotarod test, a standard assay for evaluating muscle relaxant effects chemsrc.com.

However, the available literature does not provide specific research findings or quantitative data on the muscle relaxant properties of derivatives of 2-hydrazinyl-5-propyl-1,3,4-thiadiazole. While the general class of thiadiazoles has shown potential, this specific subclass has not been explicitly investigated or reported for this activity.

Antipsychotic Properties

Compounds containing the 1,3,4-thiadiazole ring have been noted for their potential to treat a range of central nervous system disorders, and some reviews mention antipsychotic activity as one of the many investigated properties of this heterocyclic family nih.govnih.gov. The mechanism of action for many antipsychotic drugs involves antagonism at dopamine D2 receptors.

Despite the broad interest in the neurological activities of thiadiazoles, a detailed search of the scientific literature did not yield specific studies on the antipsychotic properties of 2-hydrazinyl-5-propyl-1,3,4-thiadiazole derivatives. There is no available data regarding their binding affinities for dopamine D2 receptors or other relevant pharmacological targets associated with psychosis. Therefore, the antipsychotic potential of this specific chemical class remains uninvestigated.

Structure Activity Relationship Sar Analysis of 2 Hydrazinyl 5 Propyl 1,3,4 Thiadiazole Derivatives

Influence of Substituent Position and Electronic Properties on Biological Potency

The biological activity of 1,3,4-thiadiazole (B1197879) derivatives is highly sensitive to the nature, position, and electronic properties of substituents on attached aryl rings. The propyl group at the C5 position of the parent compound generally contributes to the lipophilicity of the molecule. Modifications are typically made by converting the C2-hydrazinyl group into a hydrazone, which incorporates an additional aryl ring, providing a key site for substitution.

Studies on various 2,5-disubstituted 1,3,4-thiadiazoles reveal distinct trends. For antihypertensive 2-aryl-5-hydrazino-1,3,4-thiadiazoles, substitution on a C2-phenyl ring showed that ortho-substituted compounds were generally more potent than their meta- or para-substituted counterparts. nih.govajprd.com Specifically, the 2-methylphenyl and 2-ethylphenyl derivatives were the most potent in the series, suggesting that steric bulk and lipophilicity at the ortho position are favorable for vasodilator activity. ajprd.com

In the context of anticancer activity, the electronic properties of substituents play a crucial role. For a series of ciprofloxacin-based 1,3,4-thiadiazoles, derivatives with a 4-fluorobenzyl group exhibited the highest potency against ovarian (SKOV-3) and lung (A549) cancer cell lines. nih.gov In another study, among various substituents at the C2 position, a phenyl ring, a para-tolyl group, and a para-methoxyphenyl group had a favorable effect on anticancer activity against A549 cells. nih.gov This indicates that both electron-donating (-CH3, -OCH3) and moderately electron-withdrawing (-F) groups at the para position can enhance potency, highlighting a complex interplay of electronic and steric factors.

Table 5.1.1: Effect of Substituents on the Biological Activity of 1,3,4-Thiadiazole Derivatives

Parent Scaffold Substituent (Position) Observed Activity Key Finding
2-Aryl-5-hydrazino-1,3,4-thiadiazole 2-methylphenyl, 2-ethylphenyl (ortho) Antihypertensive/Vasodilator Ortho-substitution on the aryl ring enhances potency compared to meta or para positions. nih.govajprd.com
Ciprofloxacin-1,3,4-thiadiazole 4-fluorobenzyl Anticancer (A549, SKOV-3) A moderately electron-withdrawing group at the para position is favorable for activity. nih.gov
2-Arylamino-5-aryl-1,3,4-thiadiazole Phenyl, p-tolyl, p-methoxyphenyl Anticancer (A549) Electron-donating groups at the para position of the C5-aryl ring enhance potency. nih.gov
N-[5-(nitrophenyl)-1,3,4-thiadiazol-2-yl]piperazinylquinolone Nitroimidazole Antibacterial (Gram-positive) Nitroimidazole derivatives showed significant activity against Gram-positive bacteria. researchgate.net

Role of the Hydrazinyl and Hydrazone Moieties in Pharmacological Efficacy

The hydrazinyl (-NHNH2) group at the C2 position is a critical functional group that is often a prerequisite for activity, primarily by serving as a synthon for the creation of hydrazones (-NHN=CHR). mdpi.com Hydrazones, which possess an azomethine proton (-NHN=CH-), are widely recognized as a "privileged" structural motif associated with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. impactfactor.org

The conversion of the hydrazinyl group to a hydrazone moiety is a common strategy to enhance biological efficacy. This transformation introduces a new point of diversity (the R group from the aldehyde or ketone) and creates a conjugated system that can be crucial for receptor binding or interaction with biological targets. The active hydrogen of the azomethine group is often involved in key interactions.

For example, a series of novel hydrazone derivatives of 2-hydrazinyl-1,3,4-thiadiazole were synthesized and evaluated for antiplatelet and antimycobacterial activities. researchgate.netjst.go.jp The results demonstrated that specific substitutions on the aryl ring of the hydrazone moiety led to potent activity, confirming the importance of the hydrazone linkage for pharmacological effect. researchgate.netjst.go.jp The hydrazone bond is also known to be susceptible to cleavage in acidic environments, such as within lysosomes, which can be exploited for targeted drug release. The structural fragments of hydrazones are principally responsible for their physical and chemical properties and, consequently, their biological activities. researchgate.net

Table 5.2.1: Biological Activities Associated with the Hydrazone Moiety in Heterocyclic Compounds

Pharmacological Activity Example/Finding
Antimycobacterial Isonicotinoyl hydrazones showed potent activity against Mycobacterium tuberculosis. Some 2-hydrazinyl-1,3,4-thiadiazole derivatives were also found to be highly potent. mdpi.com
Anti-inflammatory N-phenyl sulfonamide linked N-acylhydrazones showed strong anti-inflammatory properties via COX-2 inhibition.
Anticancer Many hydrazone compounds containing the active moiety (-CONH-N=CH-) showed good antitumor activity. researchgate.net
Antiplatelet Hydrazone derivatives of 2-hydrazinyl-1,3,4-thiadiazole exhibited high antiplatelet aggregation activity. researchgate.netjst.go.jp
Antimicrobial Various hydrazone derivatives have demonstrated significant antibacterial and antifungal properties.
Anticonvulsant The hydrazone scaffold is a key feature in many compounds developed for anticonvulsant activity. impactfactor.org

Conformational Flexibility and Steric Requirements for Activity

The hydrazone linkage introduces a degree of conformational constraint due to the C=N double bond, which can exist as geometric isomers (E/Z). The specific isomer can significantly influence biological activity. The orientation of the aryl rings relative to the central thiadiazole core is also a key determinant. Studies have shown that for some biological targets, a relatively planar conformation is preferred to facilitate stacking interactions, while for others, a more twisted conformation is necessary to fit into a specific binding pocket.

Steric factors are also paramount. For antihypertensive 2-aryl-5-hydrazino-1,3,4-thiadiazoles, the increased activity of ortho-substituted aryl derivatives suggests a specific steric requirement where the substituent forces a particular conformation of the aryl ring relative to the thiadiazole ring, which is favorable for activity. ajprd.com Conversely, excessively bulky substituents can lead to steric hindrance, preventing the molecule from binding effectively to its target, thereby reducing or abolishing activity. This highlights a delicate balance between achieving a favorable conformation and avoiding unfavorable steric clashes.

Bioisosteric Modifications and Their Impact on Activity and Selectivity

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in drug design to modulate activity, selectivity, and pharmacokinetic properties. The 1,3,4-thiadiazole ring is a well-known bioisostere of the 1,3,4-oxadiazole and pyrimidine rings. nih.govnih.gov

The replacement of an oxygen atom in an oxadiazole with a sulfur atom to form a thiadiazole can have profound effects. The sulfur atom is larger and less electronegative than oxygen, which alters the electronic distribution, bond angles, and lipophilicity of the molecule. nih.gov The sulfur atom in the 1,3,4-thiadiazole ring often imparts improved lipid solubility and can enhance tissue permeability, which may lead to better bioavailability. nih.gov

Table 5.4.1: Comparison of Biological Activity of Bioisosteric 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives

Derivative Class 1,3,4-Thiadiazole Derivative Activity 1,3,4-Oxadiazole Derivative Activity Conclusion
Anticancer Diosgenin Derivatives More active against HepG2 and A549 cells. Less active against HepG2 and A549 cells. The thiadiazole scaffold is preferred for this specific anticancer activity. mdpi.com
Anticancer (Unnamed Series) High potency (IC50 = 1.62–4.61 µM). Drastic drop in potency (IC50 = 18.75–60.62 µM). The sulfur atom is critical for the pharmacological properties of this series. nih.gov
Anticancer (Benzodioxole-substituted) Inactive against A549 cell lines. Potent cytotoxic effect on A549 cell line. The oxadiazole scaffold is essential for activity against A549 cells in this series. mdpi.com

Preclinical Evaluation of 2 Hydrazinyl 5 Propyl 1,3,4 Thiadiazole Derivatives in Animal Models

Initial Efficacy Screening in Rodent Models (e.g., for Anticonvulsant Activity)

The initial preclinical evaluation of novel chemical entities is a critical step in identifying promising therapeutic agents. For derivatives of 2-hydrazinyl-5-propyl-1,3,4-thiadiazole, a core area of investigation has been their potential anticonvulsant properties. While specific research focusing exclusively on the 5-propyl substituted compound is limited in publicly available literature, extensive studies on structurally related 1,3,4-thiadiazole (B1197879) derivatives provide significant insights into the potential efficacy of this chemical class in rodent models of epilepsy.

The primary screening of these compounds typically involves well-established rodent models of seizures, principally the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test. These models are considered the gold standard for the preliminary assessment of anticonvulsant activity, representing generalized tonic-clonic and myoclonic seizures, respectively.

Research into various 2,5-disubstituted-1,3,4-thiadiazole derivatives has demonstrated a broad spectrum of anticonvulsant effects. nih.govfrontiersin.org For instance, studies on a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles revealed that modifications at the 2-position, coupled with alkyl substitutions on the hydrazino group, can lead to potent anticonvulsant compounds. nih.govscilit.com One notable derivative, 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole, showed a favorable profile when compared to established drugs like phenytoin, phenobarbital, and carbamazepine. nih.gov

In a study focusing on 2,5-disubstituted-1,3,4-thiadiazoles, the degree of protection against PTZ-induced convulsions in mice was found to range from 0% to 90%, highlighting the structural dependency of the observed activity. nih.gov Similarly, various N-(5-chloro-6-substituted-benzothiazol-2-yl)-N'-(substituted phenyl)- nih.govscilit.comijpca.orgthiadiazole-2,5-diamines have been synthesized and screened, with some compounds showing complete protection against MES-induced seizures. nih.govresearchgate.net

Closer to the target compound, a series of 5-alkyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles were evaluated for their ability to protect against MES-induced seizures in mice. The 5-butyl and 5-heptyl derivatives were identified as active compounds in this screening. This suggests that the presence of an alkyl chain at the 5-position of the thiadiazole ring is conducive to anticonvulsant activity.

The following tables summarize the findings from preclinical screenings of various 1,3,4-thiadiazole derivatives, illustrating the anticonvulsant potential within this class of compounds.

Table 1: Anticonvulsant Screening of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives in the PTZ-Induced Seizure Model

Compound IDAnimal ModelSeizure Induction MethodProtection against Convulsions (%)
112aMicePentylenetetrazole (PTZ)90%
112gMicePentylenetetrazole (PTZ)70%

Data sourced from preclinical studies on 2,5-disubstituted-1,3,4-thiadiazoles. nih.gov

Table 2: Anticonvulsant Screening of Benzothiazol-2-yl Thiadiazole Derivatives in the MES-Induced Seizure Model

Compound IDAnimal ModelSeizure Induction MethodProtection against Convulsions (%)
5bMiceMaximal Electroshock (MES)100%
5cMiceMaximal Electroshock (MES)100%

Data represents findings from the screening of various N-(5-chloro-6-substituted-benzothiazol-2-yl)-N'-(substituted phenyl)- nih.govscilit.comijpca.orgthiadiazole-2,5-diamines. nih.govresearchgate.net

Table 3: Anticonvulsant Screening of 5-Alkyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole Derivatives in the MES-Induced Seizure Model

Compound DerivativeAnimal ModelSeizure Induction MethodOutcome
5-butylMiceMaximal Electroshock (MES)Active
5-heptylMiceMaximal Electroshock (MES)Active

This table reflects the outcomes of a screening study identifying active compounds against MES-induced tonic seizures in mice.

While direct experimental data for 2-hydrazinyl-5-propyl-1,3,4-thiadiazole is not detailed in the reviewed literature, the consistent anticonvulsant activity observed in derivatives with alkyl substitutions at the 5-position suggests that it would be a promising candidate for similar preclinical evaluation. The existing research collectively underscores the 1,3,4-thiadiazole scaffold as a valuable pharmacophore for the development of novel antiepileptic drugs. frontiersin.orgnih.gov Further targeted synthesis and in-vivo screening of the 5-propyl derivative are warranted to fully elucidate its therapeutic potential.

Future Research Directions and Therapeutic Potential

Rational Design of Next-Generation Thiadiazole Derivatives with Improved Profiles

Rational drug design is a pivotal strategy for enhancing the therapeutic efficacy and safety of lead compounds. For derivatives of 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole, future design efforts can focus on systematic structural modifications to optimize their pharmacological profiles. The structural versatility of the 1,3,4-thiadiazole (B1197879) ring allows for extensive exploration of structure-activity relationships (SAR) to fine-tune its biological effects. researchgate.net

One successful approach involves modifying substituents on the thiadiazole ring to modulate lipophilicity and cell permeability, which are critical for bioavailability. For instance, research on related 2-hydrazinyl-1,3-thiazole derivatives has shown that the introduction of a hydrazone linkage can increase lipophilicity, leading to enhanced penetration of fungal cell membranes and superior antifungal potency. nih.gov Similarly, the propyl group at the C5 position of 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole could be replaced with other alkyl or aryl groups to investigate the impact on specific biological targets.

Furthermore, computational tools like molecular docking can be employed to predict the binding affinity of newly designed analogues with target enzymes or receptors. nih.gov This in silico approach helps prioritize the synthesis of compounds with the highest potential for biological activity, thereby streamlining the drug discovery process. The rational design of next-generation derivatives would also consider Lipinski's rule of five to ensure drug-like properties, balancing features like hydrophilicity and lipophilicity to maintain cell wall permeability and solubility. researchgate.net

Design StrategyRationalePotential Outcome
Modification of C5 Substituent Alter lipophilicity and steric interactions with target site.Improved binding affinity and selectivity.
Derivatization of Hydrazinyl Group Introduce additional pharmacophores or hydrogen bonding sites.Enhanced biological activity and target specificity.
Bioisosteric Replacement Replace the thiadiazole ring with other heterocycles.Modulate metabolic stability and toxicity profile.
Computational Modeling Predict binding modes and affinities before synthesis.Prioritization of potent and selective compounds.

Exploration of Multi-Targeted Therapeutic Strategies

Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic agents that can modulate multiple biological targets simultaneously. nih.govjneonatalsurg.com The 1,3,4-thiadiazole scaffold is an ideal platform for developing multi-target-directed ligands (MTDLs) due to its broad bioactivity. jneonatalsurg.com Future research should explore the potential of 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole derivatives to act as dual-acting or multi-target inhibitors.

For example, in the context of Alzheimer's disease, a multi-target strategy could involve designing a single molecule that inhibits both acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation. jneonatalsurg.com Given that various heterocyclic compounds have been investigated for this purpose, derivatives of 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole could be designed and screened for dual inhibitory activity. nih.govjneonatalsurg.com This approach offers the potential for improved therapeutic outcomes compared to single-target agents or combination therapies. jneonatalsurg.com

The development of such MTDLs requires an integrated approach that combines rational design, in silico screening, and comprehensive biological evaluation against multiple relevant targets. The inherent chemical tractability of the thiadiazole nucleus facilitates the incorporation of diverse pharmacophoric features necessary to achieve affinity for different biological targets within a single molecular entity. researchgate.net

Development of 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole Analogues as Lead Compounds for Drug Discovery

A lead compound serves as the starting point for the development of a new drug. The 2-amino-1,3,4-thiadiazole (B1665364) moiety is considered an excellent scaffold for generating pharmacologically active derivatives, and many compounds from this class are viewed as viable lead structures for further optimization. nih.gov The presence of the reactive hydrazinyl group in 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole offers a versatile handle for chemical modification, making it a strong candidate for lead compound development.

Studies on related structures have demonstrated that the 2-hydrazinyl moiety is crucial for potent biological activity. For example, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be superior antifungal agents compared to analogues lacking this group. nih.gov This suggests that the core structure of 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole can be systematically modified to generate a library of analogues. These analogues can then be screened against a wide range of biological targets to identify new therapeutic agents. The synthesis of such derivatives often involves straightforward and efficient chemical reactions, such as the heterocyclization of thiosemicarbazones with α-halocarbonyl compounds, facilitating the rapid generation of chemical diversity for screening campaigns. researchgate.netresearchgate.net

Potential Therapeutic AreaRationale for ScreeningKey Structural Feature
Anticancer Thiadiazoles are known to inhibit cancer cell proliferation. mdpi.com1,3,4-Thiadiazole core
Antimicrobial The 2-amino-1,3,4-thiadiazole scaffold has broad-spectrum activity. nih.gov2-Hydrazinyl group
Antiviral Annelated triazolo-thiadiazine systems show anti-influenza activity. mdpi.comHeterocyclic scaffold
Anticonvulsant 2-Aryl-5-hydrazino-1,3,4-thiadiazoles have shown anticonvulsant effects. nih.govHydrazinyl-thiadiazole moiety

Addressing Challenges in Drug Resistance and Expanding Therapeutic Applications

The rise of drug-resistant pathogens and cancer cells is a critical global health issue that necessitates the discovery of novel therapeutic agents with new mechanisms of action. nih.govnih.gov Thiadiazole derivatives represent a promising class of compounds to address this challenge. The development of resistance to existing antifungal and antibacterial agents, for example, drives the search for new chemical scaffolds that can overcome these resistance mechanisms. nih.govnih.gov Future studies should evaluate derivatives of 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole against drug-resistant microbial strains and cancer cell lines.

Furthermore, the broad biological activity profile of the 1,3,4-thiadiazole core suggests that the therapeutic applications of 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole could be expanded far beyond a single disease area. The established activities of various thiadiazole derivatives provide a strong rationale for screening this compound and its analogues for a wide range of effects. Potential new applications to explore include:

Anti-tuberculosis activity: Certain 2-hydrazinyl-1,3,4-thiadiazole derivatives have shown high potency against mycobacterial strains. mdpi.com

Antihypertensive effects: Related 2-aryl-5-hydrazino-1,3,4-thiadiazoles have demonstrated vasodilator activity. nih.gov

Herbicidal activity: Some N-(5-propyl-1,3,4-thiadiazol-2-yl) derivatives have been found to possess moderate herbicidal properties. asianpubs.org

Anti-inflammatory and analgesic properties: The thiadiazole nucleus is present in compounds with documented anti-inflammatory activity. mdpi.com

By systematically exploring these and other potential applications, the full therapeutic value of the 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole scaffold can be realized, potentially leading to the development of novel drugs for a variety of unmet medical needs.

Q & A

Q. How is corrosion inhibition efficiency of thiadiazole derivatives assessed in industrial alloys?

  • Methodology : Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in NaCl or HCl solutions. Derivatives like 2-amino-5-ethylthio-1,3,4-thiadiazole show >90% inhibition efficiency by forming protective films on metal surfaces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.